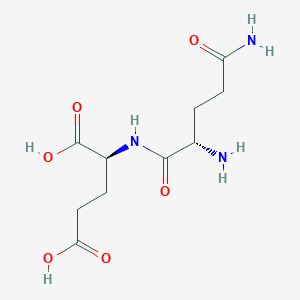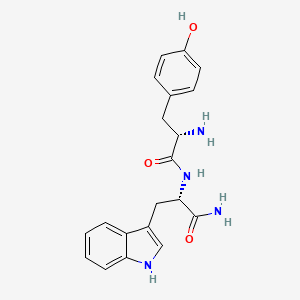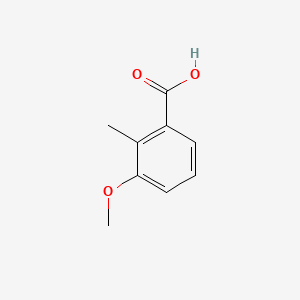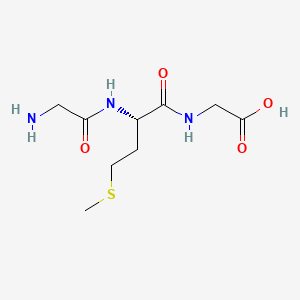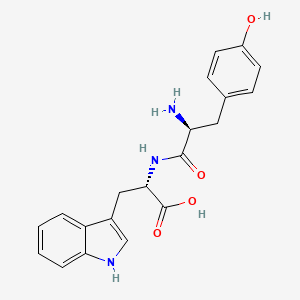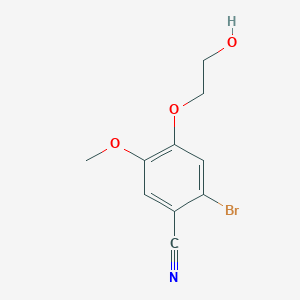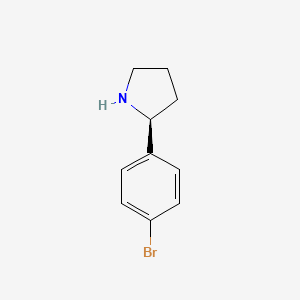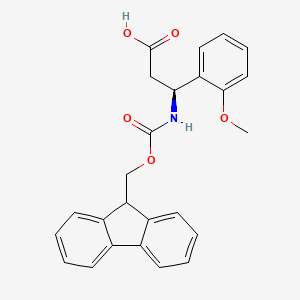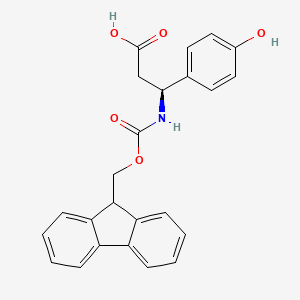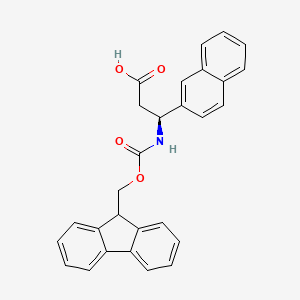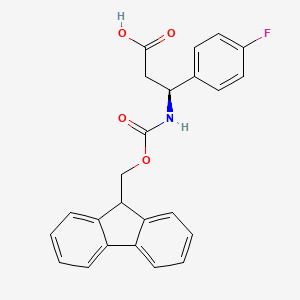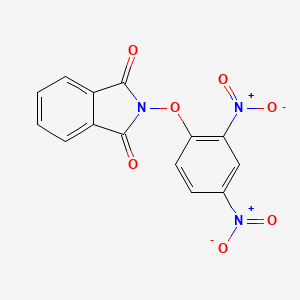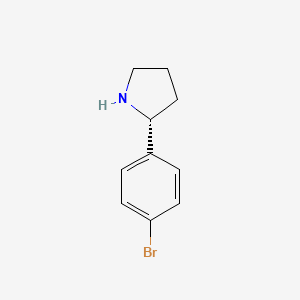
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The tert-butyl group is a common protecting group used in organic synthesis, and the presence of a fluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atom.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, a method for synthesizing tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was developed with a high total yield of 71.4% through nucleophilic substitution, oxidation, halogenation, and elimination reactions . Another study reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, with a total yield of 49.9% . These methods typically involve multiple steps and are optimized for high yields and purity.
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structure of various piperidine derivatives. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further optimized using density functional theory (DFT) . The molecular structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was also prepared and characterized, highlighting the importance of the second nitrogen atom in the piperazine substructure for pharmacological applications .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, using inexpensive reagents and catalysts, to produce an intermediate for benzimidazole compounds . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, involved acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its crystal structure was confirmed by single crystal XRD data . The study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses using computational methods .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) detailed the synthesis and characterization, including X-ray diffraction studies, of a related compound with potential in vitro antibacterial and anthelmintic activities, highlighting its structural and biological evaluation Sanjeevarayappa et al., 2015.
- Kong et al. (2016) synthesized an intermediate related to biologically active compounds, such as crizotinib, demonstrating its importance in drug development Kong et al., 2016.
- Research by Wang et al. (2015) synthesized a key intermediate of Vandetanib, optimizing the synthetic method for better yields Wang et al., 2015.
Structural Analysis
- Gumireddy et al. (2021) discussed the novel chemistry and pharmacological utility of a sterically congested piperazine derivative, underscoring its potential in drug discovery Gumireddy et al., 2021.
Biological Evaluation
- The synthesis and biological evaluation of derivatives for potential antibacterial and anthelmintic activities indicate the compound's relevance in medicinal chemistry and drug design, as outlined by Sanjeevarayappa et al. Sanjeevarayappa et al., 2015.
Direcciones Futuras
The future directions for this compound could involve its use in the development of targeted protein degradation, as similar compounds have been used for this purpose . Additionally, due to the international control of some precursors used in the synthesis of related compounds, there may be increased scrutiny and regulation of these types of compounds in the future .
Propiedades
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXBKNVHTILOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142454 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate | |
CAS RN |
160296-41-3 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

